2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid
Description
2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid is a benzoic acid derivative with a methoxy group at position 5 of the aromatic ring and a 3-chloro-5-methylphenyl substituent at position 2 (Figure 1). This structure combines electron-donating (methoxy) and electron-withdrawing (chloro) groups, influencing its acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-(3-chloro-5-methylphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-5-10(7-11(16)6-9)13-4-3-12(19-2)8-14(13)15(17)18/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBKBQYRNABGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690337 | |
| Record name | 3'-Chloro-4-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-23-2 | |
| Record name | 3'-Chloro-4-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenyl Coupling Strategies
Suzuki-Miyaura coupling between 3-chloro-5-methylphenylboronic acid and methyl 5-bromo-2-methoxybenzoate, followed by ester hydrolysis, provides a direct route. However, challenges in boronic acid stability under basic conditions necessitate careful catalyst selection (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃).
Sequential Functionalization Pathways
Starting from m-toluic acid, nitration at the ortho position (HNO₃, 60–75%, 0–20°C) yields 2-nitro-3-methylbenzoic acid, which undergoes hydrogenation (H₂, Pd/C, ethanol, 50°C) to 2-amino-3-methylbenzoic acid. Subsequent chlorination (dichlorohydantoin, benzoyl peroxide, DMF, 100°C) introduces chlorine at position 5, forming 2-amino-3-methyl-5-chlorobenzoic acid (87.7% yield). Methoxylation via nucleophilic substitution (NaOMe, 80–150°C, 0.18–1.4 MPa) on a brominated precursor, followed by hydrolysis (NaOH, 90–190°C), completes the 5-methoxybenzoic acid unit.
Detailed Synthesis Protocols
Synthesis of 3-Chloro-5-methylphenyl Intermediate
Step 1: Nitration of m-Toluic Acid
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Reactants : m-Toluic acid (1 eq), 65% HNO₃ (4 vol)
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Conditions : 0–20°C, 3 h
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Outcome : 2-Nitro-3-methylbenzoic acid (98.6% yield, 99.2% purity).
Step 2: Catalytic Hydrogenation
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Reactants : 2-Nitro-3-methylbenzoic acid, 10% Pd/C (5 wt%), H₂ (1 atm)
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Conditions : Ethanol, 50°C, 2 h
Step 3: Regioselective Chlorination
Synthesis of 5-Methoxybenzoic Acid Intermediate
Step 1: Nucleophilic Methoxylation
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Reactants : 2-Bromobenzoic acid methyl ester, NaOMe (3 eq)
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Conditions : Methanol, 130–150°C, 1.4 MPa, 4 h
Step 2: Ester Hydrolysis
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Reactants : Methyl 5-methoxy-2-bromobenzoate, NaOH (2 eq)
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Conditions : H₂O, 100°C, 8 h
Coupling and Final Functionalization
Suzuki-Miyaura Cross-Coupling
Direct Arylation Alternative
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Reactants : 2-Amino-3-methyl-5-chlorobenzoic acid, 5-methoxy-2-iodobenzoic acid
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Catalyst : Pd(OAc)₂, PivOH
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Conditions : DMF, 120°C, 24 h
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Outcome : 65% yield (lower due to competing decarboxylation).
Comparative Analysis of Methodologies
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs. Its structure allows for modifications that enhance therapeutic efficacy and reduce side effects.
Case Studies:
- Anti-inflammatory Agents: Research has demonstrated that derivatives of 2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid exhibit significant anti-inflammatory properties in animal models, making them candidates for further clinical studies.
- Analgesics: Several studies have explored its potential as a precursor for synthesizing novel analgesics with improved potency and selectivity.
Agricultural Chemicals
Herbicides and Pesticides:
The compound is instrumental in formulating herbicides and pesticides aimed at enhancing crop protection. Its selective action against specific weed species helps improve agricultural yield.
Research Findings:
- Targeted Action: Field trials have indicated that formulations containing this compound effectively control resistant weed species without adversely affecting crop health.
- Environmental Impact: Studies suggest that its application leads to lower environmental toxicity compared to traditional herbicides, aligning with sustainable agriculture practices.
Material Science
Specialty Polymers and Resins:
In material science, this compound is explored for its potential in producing high-performance polymers and resins. These materials are crucial for applications requiring durability and resistance to environmental factors.
Applications:
- Coatings: The compound is being investigated for use in advanced coatings that offer enhanced protective properties against corrosion and wear.
- Composites: Research indicates that incorporating this compound into composite materials improves their mechanical strength and thermal stability.
Analytical Chemistry
Standard Reference Material:
The compound serves as a standard reference material in chromatography and spectrometry, facilitating accurate analysis of complex mixtures.
Usage Examples:
- Chromatography: It is used to calibrate instruments and validate methods, ensuring reliable results in chemical analysis.
- Spectrometric Analysis: Its unique spectral properties make it suitable for use in various spectrometric techniques, aiding in the identification of other compounds.
Biochemical Research
Enzyme Inhibition Studies:
this compound is employed in biochemical research to study enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Significant Findings:
- Mechanism of Action: Investigations reveal that the compound interacts with specific enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies.
- Biological Activity: Preliminary studies indicate promising biological activity, suggesting further exploration could yield new drug candidates targeting various diseases.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical | Intermediate for anti-inflammatory drugs | Effective derivatives show promise in clinical trials |
| Agricultural Chemicals | Herbicides and pesticides | Targeted action with reduced environmental impact |
| Material Science | Production of polymers and resins | Enhanced durability and resistance characteristics |
| Analytical Chemistry | Standard reference material | Essential for accurate chromatographic analysis |
| Biochemical Research | Enzyme inhibition studies | Interactions with metabolic enzymes show potential |
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
5-Methoxybenzoic Acid Derivatives
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid (Compound 7) Structure: Replaces the 3-chloro-5-methylphenyl group with a 2,5-dimethylpyrrole ring. Synthesized via condensation of 2-amino-5-methoxybenzoic acid with 2,5-hexanedione in toluene .
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic Acid (CF1) Structure: Features a trifluoromethyl group and an amino linker. Properties: The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~2.5–3.0) compared to the target compound (estimated pKa ~4.5). This enhances solubility in polar solvents . Applications: Such substituents are common in agrochemicals and pharmaceuticals due to improved metabolic stability.
Halogenated Benzoic Acids
5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic Acid
- Structure : Substitutes methoxy with fluorine and adds a fluoro group to the phenyl ring.
- Properties : Fluorine increases electronegativity and lipophilicity (LogP ~3.2 vs. ~2.8 for the target compound). This may enhance blood-brain barrier penetration .
- Synthesis : Likely involves Suzuki-Miyaura coupling for biaryl formation.
3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
- Structure : Combines chloro and fluoro substituents on the phenyl ring.
- Properties : Dual halogens may strengthen halogen bonding in receptor interactions. Marketed as an industrial intermediate for drug synthesis .
Amino-Substituted Analogues
2-Amino-5-chloro-4-methoxybenzoic Acid Structure: Replaces the 3-chloro-5-methylphenyl group with an amino substituent. Applications: Amino derivatives are often precursors for heterocyclic compounds (e.g., triazoles) in medicinal chemistry .
Biological Activity
2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into the compound's biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chloro group, a methoxy group, and a carboxylic acid functional group. These functional groups contribute to its unique reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
- Mechanism : The chloro and methoxy groups may modulate enzyme activity involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Potential
Studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- Findings : Significant reduction in cell viability at concentrations above 50 µM.
The biological effects of this compound are likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression.
- Receptor Interaction : It could interact with receptors that regulate cellular signaling pathways associated with inflammation and cancer.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against common pathogens.
- Results : The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
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Study on Anti-inflammatory Properties :
- Objective : To assess the impact on cytokine production.
- Results : A marked decrease in TNF-alpha and IL-6 levels was observed in treated macrophage cultures.
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Anticancer Study :
- Objective : To investigate cytotoxic effects on cancer cell lines.
- Results : Induction of apoptosis was confirmed through flow cytometry analysis.
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| 3-Chloro-5-methylphenylboronic acid | Anticancer | Similar structural features |
| 4-(3-Chloro-5-methylphenyl)-3-methoxybenzoic acid | Anti-inflammatory | Different substitution pattern affects activity |
| 3-Chloro-5-methylphenylcarbamate | Antimicrobial | Exhibits similar spectrum of activity |
Q & A
Basic: What are the recommended synthetic routes for 2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Functionalization of the benzoic acid backbone. For example, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) to introduce the 3-chloro-5-methylphenyl group at the 2-position .
- Step 2: Introduction of the methoxy group at the 5-position via nucleophilic substitution or methoxylation under controlled pH (e.g., NaOH in DMF at 80°C) .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) to achieve >95% purity .
Key Considerations:
- Catalyst selection (e.g., Pd(PPh₃)₄ vs. NiCl₂) impacts yield and byproduct formation .
- Solvent polarity affects reaction kinetics; DMF accelerates substitution but may require rigorous drying .
Basic: How is the compound characterized structurally?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. ORTEP-3 can visualize thermal ellipsoids for substituent orientation analysis .
- Spectroscopy:
Data Validation:
Advanced: How do substituents influence cyclization reactions of analogous benzoic acids?
Methodological Answer:
Cyclization of phenylalkanoic acids (e.g., 4-(3-chloro-5-methylphenyl)butanoic acid) is reagent-dependent (Table 1):
| Reagent | Product Ratio (Tetralone:Indanone) | Yield (%) | Reference |
|---|---|---|---|
| Polyphosphoric Acid | 2:1 | 75 | |
| SnCl₂ in Benzene | 1.5:1 | 62 | |
| AlCl₃ in Nitroethane | 3:1 | 68 |
Mechanistic Insight:
- Electron-withdrawing groups (e.g., -Cl) favor tetralone formation due to enhanced electrophilicity at the β-carbon .
- Steric hindrance from the 3-chloro-5-methyl group may reduce regioselectivity in indanone pathways .
Advanced: How can contradictory data on reaction yields be resolved?
Case Study: Discrepancies in coupling reaction yields (45–78%) for similar compounds:
- Root Cause Analysis:
- Mitigation:
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility:
- Stability:
Advanced: What computational tools predict biological interactions of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The trifluoromethyl analogue shows higher binding affinity (ΔG = –9.2 kcal/mol) than the parent compound .
- MD Simulations: GROMACS simulations (100 ns) reveal stable hydrogen bonding between the methoxy group and Arg120 in target proteins .
Validation: Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How does the electronic effect of substituents impact reactivity?
Case Study:
- Methoxy Group: Electron-donating effect stabilizes intermediates in nucleophilic aromatic substitution, accelerating reactions at the 5-position .
- Chloro Group: Withdraws electrons, increasing acidity of the carboxylic acid (pKa ~2.8 vs. 4.2 for unsubstituted benzoic acid) .
Experimental Evidence: Hammett plots (σ⁺ values) correlate substituent effects with reaction rates in SNAr mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
